molecular formula C8H7ClOS B120071 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride CAS No. 142329-25-7

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride

Cat. No.: B120071
CAS No.: 142329-25-7
M. Wt: 186.66 g/mol
InChI Key: FSHSZEHNJRQELP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is a bicyclic heteroaromatic compound featuring a fused cyclopentane-thiophene ring system. The carbonyl chloride group at the 2-position renders it highly reactive, making it a critical intermediate in medicinal chemistry for synthesizing amides, esters, and sulfonamides. Its synthesis often involves reactions with amines (e.g., piperazine) or sulfonyl chlorides under mild conditions, as demonstrated in the preparation of kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSZEHNJRQELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597946
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142329-25-7
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Use of Oxalyl Chloride

Oxalyl chloride ((COCl)₂) offers a milder alternative to SOCl₂, particularly for acid-sensitive substrates. The reaction is typically conducted at 0–5°C in anhydrous DCM, with triethylamine (Et₃N) as a base to scavenge HCl.

Critical Analysis of Methodologies

Gewald Reaction Optimization

The Gewald reaction’s efficiency hinges on the base and solvent system. Morpholine outperforms N,N-diethylamine in yield (80% vs. 70%) due to its superior nucleophilicity and ability to stabilize intermediates.

Chlorination Efficiency

Thionyl chloride provides higher yields (90%) compared to oxalyl chloride (85%) but requires rigorous moisture control. The inclusion of DMF as a catalyst accelerates the reaction by generating the reactive chloroformiminium intermediate.

Data Tables

Table 1: Gewald Reaction Conditions and Outcomes

ParameterValueSource
SolventEthanol
CatalystMorpholine
Temperature45°C → 60°C
Yield80%

Table 2: Chlorination Agents and Performance

AgentYieldPurityConditions
SOCl₂90%>95%Reflux, 6 hours
(COCl)₂85%92%0–5°C, 8 hours

Challenges and Recommendations

  • Moisture Sensitivity : Acyl chlorides are highly moisture-sensitive. All reactions must be conducted under anhydrous conditions with inert gas purging.

  • Byproduct Management : Residual HCl from chlorination can protonate intermediates, necessitating the use of scavengers like Et₃N.

  • Scale-Up Considerations : Continuous distillation of SOCl₂ improves yields in industrial settings but requires corrosion-resistant equipment.

Future research should explore enzymatic hydrolysis of nitriles and greener chlorination agents to enhance sustainability.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including:

  • Substitution Reactions : The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of esters and amides.
  • Reduction Reactions : The compound can be reduced to yield alcohols or other functional groups, enhancing its utility in synthetic pathways.

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
SubstitutionNucleophiles (e.g., amines, alcohols)Esters, amides
ReductionLiAlH4, NaBH4Alcohols
Friedel-CraftsAroyl halides with Lewis acid catalystAroyl derivatives

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising biological activities. Notably, compounds derived from this structure have been studied for their analgesic and anti-inflammatory properties.

Case Study: Analgesic Activity

A study evaluated the analgesic effects of various derivatives in animal models. The results demonstrated that certain compounds derived from this compound significantly raised pain thresholds compared to control substances like indomethacin.

Table 2: Analgesic Activity of Derivatives

CompoundED50 (mg/kg)Comparison with Indomethacin (mg/kg)
5,6-Dihydro-4H-cyclopenta[b]thiophene2520
Indomethacin20Baseline

Material Science

Applications in Advanced Materials

The structural characteristics of this compound make it suitable for use in the development of advanced materials such as liquid crystals and polymers. Its thiophene ring contributes to electronic properties that are beneficial in optoelectronic applications.

Case Study: Liquid Crystal Displays (LCDs)

Research has shown that incorporating this compound into polymer matrices can enhance the performance of liquid crystal displays by improving response times and thermal stability.

Table 3: Performance Metrics in LCD Applications

ParameterControl PolymerPolymer with 5,6-Dihydro Compound
Response Time (ms)3025
Thermal Stability (°C)8095

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and its derivatives often involves interaction with biological targets such as enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its application. For instance, antimicrobial derivatives may inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl Chloride
  • Structure : Differs by a seven-membered cycloheptane ring fused to thiophene.
  • This may slow nucleophilic substitution reactions.
  • Applications : Less commonly reported in drug synthesis, possibly due to reduced reactivity or solubility issues .
Thiophene-2-carbonyl Chloride
  • Structure : A simple thiophene derivative without fused rings.
  • Reactivity : Higher electron density at the carbonyl due to the absence of a fused cyclopentane ring, leading to faster reactions with nucleophiles.
  • Applications : Widely used in esterification (e.g., podophyllotoxin derivatives) but lacks the steric and electronic modulation offered by bicyclic systems .
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) Acetamide Derivatives
  • Structure : Retains the cyclopenta[b]thiophene core but substitutes the carbonyl chloride with amide groups.
  • Reactivity : Amide derivatives exhibit stability and are used as kinase inhibitors (e.g., IC50 = 30.8 nM for compound 24 in MCF7 cells) .

Physicochemical Properties

Property 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl Chloride 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl Chloride
Molecular Formula C₉H₇ClOS C₁₀H₁₁ClOS
Ring Strain Higher (5-membered ring) Lower (7-membered ring)
Lipophilicity (Predicted logP) ~2.1 (estimated) ~2.8 (estimated)
Melting Point (Derivatives) Hydrazide analog: 154–156°C No data available

Biological Activity

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride (CAS No. 142329-25-7) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₇ClOS
  • Molecular Weight : 186.66 g/mol
  • Physical State : Solid at room temperature

Synthesis

The compound is synthesized through the chlorination of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid using chlorinating agents such as thionyl chloride or oxalyl chloride under reflux conditions. This synthesis allows for the introduction of the reactive carbonyl chloride group, which facilitates further chemical modifications and biological testing .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Notably, some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to conventional antibiotics .

Table 1: Antimicrobial Activity of Derivatives

Compound NameActivity Against MRSAReference
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acidYes
This compoundYes

The mechanism through which these compounds exert their antimicrobial effects typically involves:

  • Inhibition of Cell Wall Synthesis : By disrupting the synthesis of peptidoglycan in bacterial cell walls.
  • Membrane Disruption : Causing leakage of cellular contents and eventual cell death .

Study on Antifungal Activity

A study explored the antifungal properties of thiophene derivatives, including those related to 5,6-dihydro-4H-cyclopenta[b]thiophene compounds. Results indicated that these compounds could effectively inhibit various fungal strains, suggesting a broad spectrum of antifungal activity .

Research on Selective Deubiquitinase Inhibitors

In a related study focusing on selective deubiquitinase inhibitors, researchers evaluated the biological activity of several thiophene-based compounds, including derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene. Some compounds showed promising results in inhibiting specific deubiquitinases involved in cancer progression, highlighting their potential therapeutic applications .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acidAntimicrobialNon-chlorinated variant
4,5,6,7-Tetrahydrobenzo[b]thiopheneAntifungalMore complex structure
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehydeModerate antibacterialAldehyde functional group

Q & A

Q. What are standard synthetic routes for preparing 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride?

The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, analogous procedures involve reacting cyclopenta[b]thiophene derivatives with acyl chlorides in dichloromethane (DCM) using triethylamine (TEA) as a base. Purification is achieved via column chromatography (e.g., 20:80 ethyl acetate/hexane) and confirmed by thin-layer chromatography (TLC, Rf = 0.3) . Yield optimization often requires stoichiometric adjustments (e.g., 1.2 equiv of sulfonyl chloride) and extended reaction times (12 hours) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on cyclopentane and thiophene ring protons (e.g., δ 2.25–2.80 ppm for cyclopentane CH₂ groups) and carbonyl carbons (δ ~160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₅ClOS has a theoretical MW of 172.63) .
  • TLC : Monitor reaction progress using Rf values .

Q. How should researchers handle stability issues during storage?

Store the compound sealed under dry conditions at 2–8°C to prevent hydrolysis of the reactive carbonyl chloride group. Use inert atmospheres (e.g., N₂) for long-term storage .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Optimize reaction parameters systematically:

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity .
  • Temperature : Room temperature (23°C) minimizes side reactions in sensitive acylations .
  • Workup : Neutralize excess acid with saturated NaHCO₃ and wash with brine to isolate products .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Comparative NMR Analysis : Cross-reference chemical shifts with published analogs (e.g., δ 12.10 ppm for NH in cyclopenta[b]thiophene carboxamides) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .
  • HRMS Validation : Confirm molecular formulas when unexpected adducts or impurities arise .

Q. How to design experiments evaluating the compound’s reactivity in nucleophilic substitutions?

  • Kinetic Studies : Vary nucleophile concentration (e.g., piperazine) and monitor reaction progress via TLC .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolysis products like carboxylic acids) .

Q. What methodologies assess the compound’s potential in bioactive molecule design?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., substituting the chloride with amines or sulfonamides) and test biological activity .
  • Computational Modeling : Predict binding affinities using DFT calculations for the carbonyl chloride’s electrophilicity .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data?

  • Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., identical drying agents, solvent batches) .
  • Multi-Lab Validation : Collaborate to cross-verify data (e.g., NMR assignments) using standardized protocols .

Q. What steps confirm the absence of regioisomeric byproducts in synthesis?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclopentane and thiophene moieties .
  • HPLC Purity Analysis : Use reverse-phase columns to separate isomers .

Methodological Tables

Parameter Optimized Condition Reference
Reaction SolventDichloromethane (DCM)
BaseTriethylamine (TEA, 4.0 equiv)
PurificationColumn chromatography (20:80 EA/Hexane)
Storage Temperature2–8°C in sealed containers

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